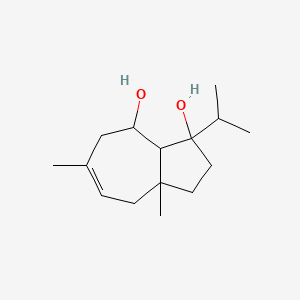

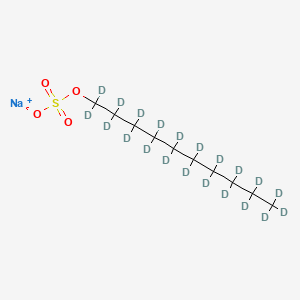

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-イソプロピル-3aβ,6-ジメチル-1,2,3,3a,4,7,8,8aα-オクタヒドロアズレン-1β,8α-ジオールは、ユニークな構造を持つ複雑な有機化合物です。この化合物は、二環式芳香族炭化水素であるアズレン類に属します。その構造中の複数のキラル中心の存在は、立体化学的研究やさまざまな分野における応用にとって興味深い対象となっています。

準備方法

合成経路および反応条件

(1R)-1-イソプロピル-3aβ,6-ジメチル-1,2,3,3a,4,7,8,8aα-オクタヒドロアズレン-1β,8α-ジオールの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、パラジウム触媒の存在下における前駆体化合物の水素化です。 反応条件は、通常、1〜5気圧の水素圧および25〜50°Cの温度範囲を含みます . 別の方法には、キラル触媒を使用してエナンチオ選択的合成を行い、生成物の目的の立体化学を保証することが含まれます .

工業的生産方法

この化合物の工業的生産は、多くの場合、連続フロー反応器を用いた大規模な水素化プロセスを含みます。高度なキラル触媒と最適化された反応条件の使用により、生成物の収率と純度が高くなります。 原料は通常、安価で入手しやすいので、プロセスは費用対効果が高くなります .

化学反応の分析

反応の種類

(1R)-1-イソプロピル-3aβ,6-ジメチル-1,2,3,3a,4,7,8,8aα-オクタヒドロアズレン-1β,8α-ジオールは、次のようなさまざまなタイプの化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化して、対応するケトンまたはカルボン酸を形成できます.

一般的な試薬および条件

酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)

還元: 水素ガス (H₂)、パラジウム触媒 (Pd/C)

置換: ハロアルカン、酸塩化物

生成される主な生成物

酸化: ケトン、カルボン酸

還元: 飽和炭化水素

置換: エーテル、エステル

科学研究への応用

(1R)-1-イソプロピル-3aβ,6-ジメチル-1,2,3,3a,4,7,8,8aα-オクタヒドロアズレン-1β,8α-ジオールは、科学研究において幅広い用途があります。

科学的研究の応用

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol has a wide range of applications in scientific research:

作用機序

(1R)-1-イソプロピル-3aβ,6-ジメチル-1,2,3,3a,4,7,8,8aα-オクタヒドロアズレン-1β,8α-ジオールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。 たとえば、活性部位に結合することによって特定の酵素を阻害し、基質の結合とそれに続く触媒作用を妨げる可能性があります . 関与する正確な分子経路は、特定の生物学的コンテキストと標的に依存します .

類似化合物の比較

類似化合物

(1R,2S)-2-フェニルシクロプロパンアミニウム: 類似の立体化学的特性を持つ別のキラル化合物.

ジイソアミル (1R,4S)-7-オキサビシクロ[2.2.1]ヘプタン-5-エン-2,3-ジカルボキシレート: 類似の二環式構造を共有しています.

独自性

(1R)-1-イソプロピル-3aβ,6-ジメチル-1,2,3,3a,4,7,8,8aα-オクタヒドロアズレン-1β,8α-ジオールは、キラル中心の特定の配置とその広範囲の化学反応を起こす能力によりユニークです。化学から医学に至るまでのさまざまな分野におけるその用途は、科学研究におけるその汎用性と重要性を示しています。

類似化合物との比較

Similar Compounds

(1R,2S)-2-Phenylcyclopropanaminium: Another chiral compound with similar stereochemical properties.

Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Shares a similar bicyclic structure.

Uniqueness

(1R)-1-Isopropyl-3abeta,6-dimethyl-1,2,3,3a,4,7,8,8aalpha-octahydroazulene-1beta,8alpha-diol is unique due to its specific arrangement of chiral centers and its ability to undergo a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.

特性

IUPAC Name |

3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAPQGLGNKUSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)

![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)